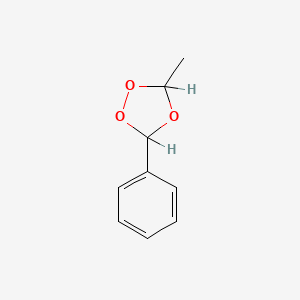

3-Methyl-5-phenyl-1,2,4-trioxolane

Description

Structure

3D Structure

Propriétés

Numéro CAS |

23888-16-6 |

|---|---|

Formule moléculaire |

C9H10O3 |

Poids moléculaire |

166.17 g/mol |

Nom IUPAC |

3-methyl-5-phenyl-1,2,4-trioxolane |

InChI |

InChI=1S/C9H10O3/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-7,9H,1H3 |

Clé InChI |

ALYBYLAFJFYDLS-UHFFFAOYSA-N |

SMILES canonique |

CC1OC(OO1)C2=CC=CC=C2 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 Methyl 5 Phenyl 1,2,4 Trioxolane and Analogous 1,2,4 Trioxolanes

Refined Ozonolysis Protocols for 1,2,4-Trioxolane (B1211807) Formation

Ozonolysis involves the reaction of an alkene with ozone to cleave the carbon-carbon double bond, ultimately forming carbonyl compounds after a workup step. organic-chemistry.org The key intermediates in this process are the 1,2,4-trioxolanes. Modern protocols focus on manipulating reaction conditions to favor the formation and isolation of these cyclic peroxides. A typical procedure involves bubbling ozone through a solution of the alkene in a non-participating solvent like dichloromethane (B109758) or methanol (B129727) at low temperatures, often -78°C, until the appearance of a blue color indicates the presence of unreacted ozone. wikipedia.org

Elucidation of the Criegee Mechanism: Primary Ozonide Formation and Subsequent Rearrangement

The accepted mechanism for ozonolysis was proposed by Rudolf Criegee in 1953. wikipedia.org It proceeds through a series of well-defined steps:

[3+2] Cycloaddition and Primary Ozonide Formation: Ozone, acting as a 1,3-dipole, undergoes a concerted [3+2] cycloaddition reaction with the alkene. msu.edunih.gov This initial step forms a highly unstable, five-membered ring intermediate known as the primary ozonide or molozonide (a 1,2,3-trioxolane). wikipedia.orgchemistrytalk.orgwikipedia.org Due to their instability, primary ozonides are difficult to isolate but have been observed spectroscopically at very low temperatures (e.g., -100°C). msu.edursc.org

Cycloreversion to Carbonyl Oxide: The primary ozonide rapidly undergoes a retro-1,3-dipolar cycloaddition (cycloreversion). wikipedia.org This fragmentation breaks the cyclic structure, yielding a carbonyl compound (an aldehyde or a ketone) and a highly reactive intermediate known as the carbonyl oxide, or Criegee intermediate. msu.edunih.gov For an unsymmetrical alkene, this cleavage can occur in two different ways, leading to two potential pairs of carbonyl and carbonyl oxide fragments.

Recombination to Secondary Ozonide: The carbonyl oxide, itself a 1,3-dipole, then recombines with the carbonyl compound generated in the previous step in another 1,3-dipolar cycloaddition. nih.govrsc.org This recombination forms the more stable secondary ozonide (SOZ), which has a 1,2,4-trioxolane ring structure. wikipedia.org These secondary ozonides are often stable enough to be isolated and characterized, though care must be taken as they can be explosive. msu.edursc.org

The entire process is a sequence of cycloaddition-cycloreversion-cycloaddition reactions that transforms an alkene into a secondary ozonide. nih.gov

Influence of Alkene Substitution Patterns on Primary Ozonide and Secondary Ozonide Outcomes

The substitution pattern of the initial alkene significantly dictates the structure and yield of the resulting secondary ozonide. The stability of the Criegee intermediate and the nature of the carbonyl fragment formed upon primary ozonide cleavage are key factors.

For an unsymmetrically substituted alkene like 1-phenylpropene (the precursor to 3-methyl-5-phenyl-1,2,4-trioxolane), the primary ozonide can cleave in two possible ways:

Pathway A: Forms benzaldehyde (B42025) and the methyl-substituted carbonyl oxide.

Pathway B: Forms acetaldehyde (B116499) and the phenyl-substituted carbonyl oxide.

These fragments can then recombine in three possible ways:

Benzaldehyde + methyl-substituted carbonyl oxide → this compound

Acetaldehyde + phenyl-substituted carbonyl oxide → 3-phenyl-5-methyl-1,2,4-trioxolane (identical to the first)

Acetaldehyde + methyl-substituted carbonyl oxide → 3,5-dimethyl-1,2,4-trioxolane (a cross-ozonide)

Benzaldehyde + phenyl-substituted carbonyl oxide → 3,5-diphenyl-1,2,4-trioxolane (a cross-ozonide)

The final distribution of these "normal" and "cross" ozonides depends on the relative rates of cleavage and recombination, which are influenced by the electronic and steric properties of the substituents. Generally, more substituted and electron-rich alkenes tend to react faster with ozone. researchgate.net The stability of the carbonyl oxide intermediate is also crucial; dialkyl substitution, for instance, enhances its stability. msu.edu

Stereoselective and Diastereoselective Synthetic Routes to 1,2,4-Trioxolanes

Controlling the stereochemistry of the 1,2,4-trioxolane ring is a significant challenge in ozonolysis. The substituents on the trioxolane ring can exist in cis or trans relationships, and if the substituents create chiral centers, enantiomers are possible.

Diastereoselective Griesbaum Co-ozonolysis as a Key Preparative Approach

A powerful method for the diastereoselective synthesis of 1,2,4-trioxolanes is the Griesbaum co-ozonolysis. This technique involves the ozonolysis of an O-alkyl oxime, typically an O-methyl oxime, in the presence of a foreign carbonyl compound that acts as a trapping agent for the Criegee intermediate.

The key feature of this method is that the ozonolysis of the O-methyl oxime derivative generates a Criegee intermediate with high stereoselectivity. This intermediate is then trapped by the added aldehyde or ketone before it can react with the carbonyl fragment generated from the oxime itself. This allows for the synthesis of highly functionalized and structurally diverse 1,2,4-trioxolanes with predictable diastereoselectivity. The stereochemical outcome is often dependent on the geometry of the starting oxime and the steric bulk of the trapping carbonyl compound.

Strategies for Enantioselective Synthesis of Chiral 1,2,4-Trioxolanes

The synthesis of single enantiomers of chiral 1,2,4-trioxolanes is an area of active research, driven by the potent biological activity of compounds like artemisinin (B1665778) and its analogs. Strategies for achieving enantioselectivity include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the alkene substrate can direct the approach of ozone from one face of the double bond over the other. After the ozonide is formed, the auxiliary can be cleaved, yielding an enantioenriched trioxolane.

Chiral Solvents and Additives: Performing the ozonolysis in a chiral solvent or in the presence of a chiral Lewis acid or base can create a chiral environment that influences the stereochemical course of the reaction.

Ozonolysis of Chiral Alkenes: The most straightforward approach is the ozonolysis of an alkene that is already chiral. The stereocenters present in the starting material can influence the stereochemistry of the newly formed chiral centers on the trioxolane ring.

Control of Relative Stereochemistry (e.g., cis/trans relationships) in Trioxolane Ring Systems

The relative stereochemistry (cis/trans) of the substituents on the 1,2,4-trioxolane ring is determined during the final cycloaddition step between the Criegee intermediate and the carbonyl compound. The geometry of the Criegee intermediate (syn or anti) and the direction of its approach to the carbonyl partner are critical.

Several factors are known to influence the cis/trans ratio of the final ozonide:

Solvent: The polarity and viscosity of the solvent can affect the orientation of the two fragments (carbonyl oxide and carbonyl compound) within the solvent cage, thereby influencing the stereochemical outcome.

Temperature: Lower temperatures generally lead to higher stereoselectivity, as they can favor one transition state over another.

Alkene Geometry: The geometry of the starting alkene (E or Z) can have a significant impact on the final cis/trans ratio of the ozonide. While the initial stereochemistry is lost during the fragmentation to the Criegee intermediate, some "memory" of the original geometry can be retained, influencing the stereochemistry of the final product. For example, the ozonolysis of cis and trans isomers of an alkene often yields different cis/trans ratios of the corresponding secondary ozonide.

Alternative Peroxidation and Metal-Catalyzed Synthetic Approaches to 1,2,4-Trioxolanes

A notable alternative to classic ozonolysis for synthesizing 1,2,4-trioxolane frameworks is the acid-catalyzed peroxidation of 1,5-diketones. mdpi.com This strategy presents an ozone-free route to bridged 1,2,4-trioxolanes, also known as bridged ozonides. mdpi.com Research has shown that Lewis acids, particularly tin(IV) chloride (SnCl₄), are effective catalysts for the reaction between 1,5-diketones and hydrogen peroxide to yield these cyclic peroxides. mdpi.com

The synthesis is generally carried out by reacting a 1,5-diketone solution with hydrogen peroxide in the presence of catalytic SnCl₄. mdpi.com Key reaction parameters that influence the efficiency and the stereoisomeric ratio of the resulting ozonides include the choice of solvent and the stoichiometry of the reagents. mdpi.com Using a modest excess of hydrogen peroxide is often beneficial for driving the reaction to completion. mdpi.com This methodology has proven effective for a range of 1,5-diketones, producing various bridged ozonides with yields typically ranging from 50% to 84%. mdpi.com

The proposed mechanism involves the formation of peroxide intermediates that subsequently undergo acid-catalyzed cyclization. This approach is significant as it broadens the structural diversity of ozonides that can be synthesized, overcoming some limitations of traditional methods like Griesbaum coozonolysis or the ozonolysis of alkenes. mdpi.comresearchgate.net

Table 1: SnCl₄-Catalyzed Synthesis of Bridged 1,2,4-Trioxolanes from 1,5-Diketones Data derived from research on the SnCl₄-catalyzed synthesis of bridged ozonides. mdpi.com

| 1,5-Diketone Substrate | Catalyst (mol%) | Solvent | Reaction Time (h) | Yield (%) |

| 2,2'-(phenylmethylene)bis(cyclohexan-1-one) | SnCl₄ (5.0) | THF | 24 | 78 |

| 2,2'-(p-tolylmethylene)bis(cyclohexan-1-one) | SnCl₄ (5.0) | THF | 24 | 84 |

| 2,2'-((4-methoxyphenyl)methylene)bis(cyclohexan-1-one) | SnCl₄ (5.0) | THF | 24 | 81 |

| 2,2'-((4-chlorophenyl)methylene)bis(cyclohexan-1-one) | SnCl₄ (5.0) | THF | 24 | 75 |

| 2,2'-(furan-2-ylmethylene)bis(cyclohexan-1-one) | SnCl₄ (5.0) | THF | 24 | 50 |

Photo-oxygenation is a potent technique for creating peroxide-containing compounds that can act as precursors for 1,2,4-trioxolanes and similar heterocyclic systems. researchgate.net The fundamental process involves the reaction of singlet molecular oxygen (¹O₂) with alkenes. scripps.edu Singlet oxygen is usually generated in situ through the use of a photosensitizer, such as Methylene Blue, Rose Bengal, or Tetraphenylporphyrin, under visible light irradiation. scripps.eduresearchgate.net

A frequently used approach is the singlet oxygen 'ene' reaction, especially with allylic and homoallylic alcohols. researchgate.netbohrium.comnih.gov This reaction yields allylic hydroperoxides with notable regioselectivity and diastereoselectivity. bohrium.com The resulting β-hydroxy hydroperoxides or γ-hydroxyhydroperoxides are valuable synthetic intermediates. researchgate.netnih.gov These hydroperoxides can then be subjected to an acid-catalyzed condensation with a ketone or an aldehyde (e.g., acetone, cyclopentanone) to form the target 1,2,4-trioxane (B1259687) or larger 1,2,4-trioxepane rings. nih.gov The stereochemistry of the ene reaction is typically dictated by the conformation of the starting allylic alcohol, where allylic strain is a major factor in guiding the approach of singlet oxygen. bohrium.com

Although the direct synthesis of 1,2,4-trioxolanes using this method is not as prevalent as that for 1,2,4-trioxanes, the core principle of forming a hydroperoxide intermediate via photo-oxygenation followed by cyclization is a widely applicable concept in peroxide chemistry. For example, the dye-sensitized photo-oxygenation of specific alkenes within zeolite cavities has been shown to selectively generate allylic hydroperoxides, highlighting the method's adaptability. researchgate.net

Table 2: Synthesis of Cyclic Peroxides via Photo-oxygenation of Unsaturated Alcohols Data compiled from studies on the photo-oxygenation of homoallylic alcohols. nih.gov

| Unsaturated Alcohol Substrate | Sensitizer | Product after Cyclization with Ketone | Ketone | Yield of Hydroxyhydroperoxide (%) | Overall Yield of Cyclic Peroxide (%) |

| 1-Cyclopropylbut-3-en-1-ol | Methylene Blue | 3-Cyclopropyl-3-methyl-6,7-dihydro-1,2,4-trioxepine | Acetone | 72 | Good |

| 1-Cyclopropyl-2-methylbut-3-en-1-ol | Methylene Blue | 3-Cyclopropyl-3,5-dimethyl-6,7-dihydro-1,2,4-trioxepine | Acetone | 65 | Good |

| 1-Cyclopropylpent-3-en-1-ol | Methylene Blue | 3-Cyclopropyl-7-ethyl-3-methyl-6,7-dihydro-1,2,4-trioxepine | Acetone | 57 | Good |

| 1-(1-Phenylcyclopropyl)but-3-en-1-ol | Methylene Blue | 3-(1-Phenylcyclopropyl)-3-methyl-6,7-dihydro-1,2,4-trioxepine | Acetone | 68 | Good |

| 2-Cyclopropylpent-4-en-2-ol | Methylene Blue | 3,3-Dimethyl-6-cyclopropyl-1,2,4-trioxocane | Acetone | 67 | 55 |

Transition metal catalysis provides a flexible and effective platform for synthesizing cyclic peroxides, including precursors to 1,2,4-trioxolanes. nih.govnih.gov Catalysts derived from cobalt and iron are especially noteworthy for their capacity to mediate the peroxidation of alkenes. nih.govresearchgate.netresearchgate.net

Cobalt-catalyzed peroxidation, which often employs a Co(II) complex such as cobalt(II) acetylacetonate (B107027) [Co(acac)₂] or cobalt picolinates, can be utilized in three-component reactions. nih.govresearchgate.net In a typical example, an alkene reacts with a hydroperoxide like tert-butyl hydroperoxide (TBHP) and another radical precursor. researchgate.net The reaction mechanism is thought to involve the generation of a tert-butylperoxy radical through the interaction of the Co(II)/Co(III) redox couple with the hydroperoxide. acs.org This radical subsequently engages in the difunctionalization of the alkene. The Isayama–Mukaiyama reaction, utilizing a Co(II)/triethylsilane/O₂ system, is another important method for the peroxysilylation of alkenes, which generates intermediates that can cyclize to form 1,2-dioxolanes. nih.gov

Iron-catalyzed systems, often using salts like Fe(III) acetylacetonate, are also effective for promoting peroxidation reactions. nih.gov For instance, the photo-oxidation of certain substrates can be successfully carried out in the presence of catalytic iron salts to yield cyclic peroxides. nih.gov The synthesis of certain 1,2,4-trioxolanes, including the antimalarial drug arterolane, depends on reactions promoted by ferrous iron, underscoring the essential role of iron in the chemistry of these peroxide heterocycles. nih.govacs.orgnih.gov These metal-catalyzed approaches are highly valued for their ability to proceed under mild conditions and to selectively construct complex peroxidic molecules. researchgate.net

Table 3: Metal-Catalyzed Synthesis of Functionalized Peroxides from Alkenes Data compiled from studies on cobalt-catalyzed peroxidation reactions. researchgate.netresearchgate.net

| Alkene Substrate | Metal Catalyst | Peroxide Source | Additional Reagent | Product Type | Yield (%) |

| Styrene (B11656) | Co(acac)₂ | TBHP | Ethyl 2-bromo-2,2-difluoroacetate | β-Peroxyl difluoroalkyl derivative | 85 |

| 4-Methylstyrene | Co(acac)₂ | TBHP | Ethyl 2-bromo-2,2-difluoroacetate | β-Peroxyl difluoroalkyl derivative | 81 |

| 4-Chlorostyrene | Co(acac)₂ | TBHP | Ethyl 2-bromo-2,2-difluoroacetate | β-Peroxyl difluoroalkyl derivative | 78 |

| Styrene | Co(acac)₂ | TBHP | Diphenylphosphine oxide | Phosphonation-peroxidation product | 81 |

| 1-Octene | Co(acac)₂ | TBHP | Diphenylphosphine oxide | Phosphonation-peroxidation product | 72 |

Mechanistic Investigations of 3 Methyl 5 Phenyl 1,2,4 Trioxolane Reactivity and Decomposition Pathways

Peroxide Bond Cleavage: Theoretical and Experimental Insights into Trioxolane Stability

The defining feature of 1,2,4-trioxolanes is the peroxide bond (O–O), which is inherently weak and susceptible to cleavage. The stability of the trioxolane ring is largely dictated by the energetics of this bond's rupture.

The initial step in the thermal or photochemical decomposition of 1,2,4-trioxolanes is generally accepted to be the homolytic cleavage of the O–O bond. youtube.com This process involves the symmetrical breaking of the bond, where each oxygen atom retains one of the bonding electrons, leading to the formation of a biradical intermediate. youtube.com In the case of 3-methyl-5-phenyl-1,2,4-trioxolane, this cleavage results in a diradical species with unpaired electrons on two of the oxygen atoms. The formation of such radical species is a key characteristic of their chemistry. utexas.edu

Free radicals are chemical species that contain a single unpaired electron. utexas.edu The generation of these radicals often occurs through the homolytic cleavage of a covalent bond, which can be induced by heat or light. utexas.edu

Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the energy barriers associated with the O–O bond rupture in 1,2,4-trioxolanes. These theoretical investigations provide quantitative insights into the stability of the trioxolane ring. For instance, calculations can determine the activation energy required for the homolytic cleavage of the peroxide bond, which directly correlates with the compound's thermal stability. While specific computational data for this compound is part of a broader landscape of research on similar structures, these studies consistently show that the O–O bond is the most labile in the molecule.

Reactivity with Transition Metals: Focus on Iron(II)-Mediated Transformations

The reaction of 1,2,4-trioxolanes with transition metals, particularly iron(II), is a cornerstone of their application in medicinal chemistry, notably in the development of antimalarial drugs. researchgate.net The interaction with Fe(II) provides a specific chemical trigger for the decomposition of the trioxolane ring. researchgate.netresearchgate.net

The reaction between an iron(II) species and this compound is initiated by the attack of the iron(II) on one of the peroxide oxygen atoms. This is a reductive cleavage of the O–O bond. The regioselectivity of this attack, i.e., which of the two peroxide oxygens is targeted, can be influenced by the substituents on the trioxolane ring. The stereoselectivity of this process is also a critical aspect, as it can determine the stereochemistry of the resulting products. The mechanism involves a single electron transfer from the iron(II) to the peroxide bond, leading to its cleavage.

The iron(II)-mediated cleavage of the peroxide bond in this compound results in the formation of radical intermediates. researchgate.net The initial step generates an oxygen-centered radical (an alkoxy radical) and an iron(III)-oxo species. This is immediately followed by the fragmentation of the trioxolane ring, which leads to the formation of carbon-centered radicals. nih.govresearchgate.net

The identification and characterization of these transient radical species can be achieved through various spectroscopic techniques, such as electron paramagnetic resonance (EPR) in conjunction with spin-trapping methods. nih.gov Chemical synthesis and computational calculations also aid in confirming the structures of these intermediates. nih.gov

Table 1: Key Radical Intermediates in the Iron(II)-Mediated Decomposition of this compound

| Radical Type | General Structure | Formation Pathway |

| Oxygen-Centered | R-O• | Initial Fe(II)-mediated homolytic cleavage of the O-O bond. |

| Carbon-Centered | •CR₂R' | Subsequent fragmentation of the initial oxygen-centered radical. |

This table is a generalized representation based on the known reactivity of 1,2,4-trioxolanes.

Following their formation, the radical intermediates undergo further reactions, primarily through fragmentation and rearrangement pathways. A common and significant process is β-scission, which involves the cleavage of a bond that is in the β-position relative to the radical center.

Photochemical Reactivity and Photoinduced Decomposition Mechanisms

The absorption of light provides an alternative pathway for the decomposition of 1,2,4-trioxolanes, often leading to different products compared to thermal routes. The energy from photons can induce cleavage of the peroxide bond, initiating a cascade of radical reactions.

For instance, ArF laser photolysis at 193 nm leads to a complex mixture of products, indicating multiple fragmentation pathways following the initial O-O and C-O bond cleavages. nih.gov In contrast, photolysis at longer wavelengths, such as with a nitrogen laser at 337 nm, is a much slower process. nih.gov This wavelength dependence highlights the ability to selectively trigger different reaction channels by tuning the energy of the incident photons. harvard.edu

Table 1: Products from the Wavelength-Dependent Photolysis of a Model Ozonide (3,5-dimethyl-1,2,4-trioxolane)

| Wavelength (nm) | Major Products | Minor Products |

| 193 (ArF Laser) | Carbon Monoxide (CO), Formaldehyde (B43269) (CH₂O), Methylglyoxal (CH₃COCHO) | Acetaldehyde (B116499) (CH₃CHO), Formic Acid (HCOOH), various C₁-C₄ hydrocarbons |

| 337 (N₂ Laser) | Slow decomposition, oligomerization on reactor walls is a competing process. | - |

This table is based on data for 3,5-dimethyl-1,2,4-trioxolane and serves as a model for the expected reactivity of this compound.

The initial step in both the photochemical and thermal decomposition of 1,2,4-trioxolanes is often the homolytic cleavage of the O-O bond, leading to the formation of a diradical intermediate. mdpi.comnih.gov Quantum chemical calculations suggest that the self-decomposition of the 1,2,4-trioxolane (B1211807) ring can proceed through a spin intersystem crossing to form a triplet biradical intermediate. ucf.edu

While direct spectroscopic observation of these transient species for this compound is challenging, studies on other organic molecules have successfully characterized stable triplet diradicals. nih.govnih.govresearchgate.net These studies utilize techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and SQUID magnetometry to confirm the triplet ground state and measure the singlet-triplet energy gap. nih.gov The stability and electronic structure of these diradicals are highly influenced by their molecular geometry and the nature of their substituents. nih.gov The insights gained from these stable diradicals provide a framework for understanding the properties and reactivity of the transient diradicals formed from ozonide decomposition.

Thermal Decomposition Pathways and Influence of Solvent Environment on Reaction Kinetics

The thermal decomposition of 1,2,4-trioxolanes is a well-studied process that proceeds via a stepwise mechanism involving the initial homolytic cleavage of the peroxide bond. mdpi.comnih.gov The stability of the resulting diradical intermediate and the subsequent reaction pathways are significantly influenced by the solvent environment. mdpi.comnih.gov

Studies on structurally similar cis-fused bicyclic 1,2,4-trioxanes show that the thermolysis follows first-order kinetics. mdpi.comnih.gov The rate of decomposition is generally faster in polar solvents like methanol (B129727) compared to non-polar solvents like n-hexane or benzene (B151609). mdpi.comnih.gov This solvent effect is attributed to the stabilization of the polar transition state leading to the diradical intermediate.

The activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) provide further mechanistic details. For a related trioxane, the ΔH‡ was found to be lower in benzene than in methanol, but a more negative ΔS‡ in benzene resulted in a similar free energy of activation (ΔG‡) in both solvents. mdpi.com

Table 2: Kinetic Parameters for the Thermal Decomposition of a Model Phenyl-Substituted 1,2,4-Trioxane (B1259687) in Different Solvents

| Solvent | Temperature Range (K) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |

| Methanol | 353.3 – 413.2 | 20.2 ± 0.6 | 0.1 ± 1.6 | 20.2 ± 0.6 |

| Benzene | 353.3 – 413.2 | 15.4 ± 0.2 | -13.2 ± 0.5 | 20.5 ± 0.2 |

This table is based on data for cis-6-phenyl-5,6-(2-phenylpropyliden)-3,3-pentamethylene-1,2,4-trioxacyclohexane and is intended to model the expected behavior of this compound. mdpi.com

The decomposition products of these trioxanes in solution often include ketones, aldehydes, and diperoxides formed from the recombination of radical intermediates. mdpi.com

Interactions with Criegee Intermediates and Dynamics of Secondary Ozonide Formation

Secondary ozonides like this compound are formed from the recombination of a carbonyl oxide, known as a Criegee intermediate (CI), and a carbonyl compound. nih.govucf.edu Criegee intermediates are themselves highly reactive species produced from the ozonolysis of alkenes. nih.govresearchgate.netmdpi.comresearchgate.net

The reaction of a stabilized Criegee intermediate with a carbonyl compound, such as benzaldehyde (B42025) (which would be a precursor fragment to this compound), leads to the formation of the corresponding 1,2,4-trioxolane. The dynamics of this formation process are complex and can be influenced by the structure and energy of the Criegee intermediate. ucf.edu The stability of the resulting secondary ozonide is also a critical factor in its atmospheric fate. Some terpenoid-derived secondary ozonides have been found to be surprisingly stable in aqueous environments, persisting for extended periods. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Methyl 5 Phenyl 1,2,4 Trioxolane and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure and stereochemistry of 3-Methyl-5-phenyl-1,2,4-trioxolane in solution.

Application of 2D NMR Techniques for Configuration and Conformation Assignments

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the relative configuration (cis/trans) and preferred conformation of the 1,2,4-trioxolane (B1211807) ring. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide through-space correlation between protons, which is essential for determining the spatial proximity of the methyl and phenyl substituents.

In the cis isomer, a NOE correlation is expected between the protons of the methyl group and the ortho protons of the phenyl ring, as they are on the same side of the trioxolane ring. Conversely, in the trans isomer, such a correlation would be absent or significantly weaker. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to assign the ¹H and ¹³C signals unequivocally, further supporting the structural elucidation. For instance, an HMBC experiment would show a correlation between the methyl protons and the C3 and C5 carbons of the trioxolane ring.

In-situ NMR Studies for Reaction Monitoring and Intermediate Detection

In-situ NMR spectroscopy allows for the real-time monitoring of the ozonolysis reaction that forms this compound. cardiff.ac.ukrsc.org By conducting the reaction directly within the NMR spectrometer, the consumption of reactants, the formation of the final product, and the appearance and disappearance of transient intermediates can be observed. cardiff.ac.ukrsc.orgresearchgate.net This technique provides invaluable kinetic and mechanistic information. rsc.orgresearchgate.net

The signal intensities of the starting alkene and the forming ozonide can be plotted against time to determine reaction rates. cardiff.ac.uk Furthermore, under specific conditions, it may be possible to detect signals corresponding to the initial primary ozonide or even the Criegee intermediates, although their high reactivity and low concentration often make direct observation challenging. The use of low temperatures can help to prolong the lifetime of these transient species, increasing the likelihood of their detection. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Confirmation

While NMR provides detailed information about the structure in solution, X-ray crystallography offers the definitive confirmation of the molecular structure in the solid state. By analyzing the diffraction pattern of a single crystal of this compound, a precise three-dimensional model of the molecule can be generated.

This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. The crystal structure would unequivocally distinguish between the cis and trans isomers and reveal the preferred conformation of the trioxolane ring in the solid state, which is often a puckered envelope or twist conformation. Intermolecular interactions within the crystal lattice, such as weak hydrogen bonds or van der Waals forces, can also be identified. psu.edu

Infrared (IR) Spectroscopy and Matrix Isolation Studies of Transient Species

Infrared (IR) spectroscopy is a key technique for identifying functional groups and probing the vibrational modes of molecules. When combined with matrix isolation techniques, it becomes a powerful tool for studying highly reactive and short-lived intermediates. researchgate.netnih.govuc.ptmdpi.com

Identification of Primary Ozonides and Stabilized Criegee Intermediates

The ozonolysis of an alkene first proceeds through a highly unstable primary ozonide (1,2,3-trioxolane). copernicus.org This species rapidly decomposes into a carbonyl compound and a Criegee intermediate. copernicus.orgnih.gov Matrix isolation, which involves trapping the reaction mixture in an inert gas matrix (like argon or nitrogen) at very low temperatures, can be used to stabilize and spectroscopically characterize these transient species. researchgate.netmdpi.comnih.gov

The primary ozonide exhibits characteristic IR absorption bands corresponding to its peroxide linkages. Stabilized Criegee intermediates (sCIs), which are key players in atmospheric chemistry, have also been successfully characterized using matrix isolation IR spectroscopy. copernicus.orgnih.govcopernicus.org For the reaction forming this compound, the phenyl-substituted Criegee intermediate (C₆H₅CHOO) has been identified by its characteristic IR absorption bands. nih.gov

Probing Reaction Pathways Through Spectroscopic Signatures of Intermediates

By monitoring the appearance and disappearance of the IR signals of the primary ozonide and the Criegee intermediate, along with the growth of the signals corresponding to the final this compound product, the reaction pathway can be elucidated. nih.gov The spectroscopic signatures of these intermediates provide direct evidence for the proposed reaction mechanism.

Computational chemistry is often used in conjunction with matrix isolation IR spectroscopy to predict the vibrational frequencies of the proposed intermediates, aiding in their experimental identification. nih.govmdpi.comnih.gov The agreement between the calculated and experimentally observed IR spectra provides strong support for the assigned structures of the transient species.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Direct Detection of Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection and characterization of molecules or molecular fragments with one or more unpaired electrons, known as radical species. nih.gov Due to its high specificity and sensitivity, EPR is uniquely suited for studying transient radical intermediates that are often formed during chemical reactions, including the decomposition of ozonides like this compound. nih.gov The thermal or photochemical decomposition of 1,2,4-trioxolanes is proposed to proceed via the homolytic cleavage of the weak oxygen-oxygen bond in the trioxolane ring, leading to the formation of biradical intermediates.

The direct detection of these short-lived radical intermediates is challenging due to their low concentrations and high reactivity. nih.gov EPR spectroscopy overcomes this challenge by exploiting the magnetic properties of the unpaired electrons. nih.gov When a sample is placed in a strong magnetic field and irradiated with microwave radiation, transitions between the electron spin energy levels can be induced. The resulting EPR spectrum provides a wealth of information about the radical's structure, environment, and dynamics. nih.gov

For highly reactive and short-lived radicals, a technique known as spin trapping is often employed. nih.gov This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable and persistent radical adduct. This adduct can then be readily detected and characterized by EPR. The hyperfine splitting patterns and g-factors of the resulting spin adduct's EPR spectrum can help identify the original transient radical species.

While specific EPR studies directly on this compound are not extensively documented in the public literature, the methodology is highly applicable. The decomposition would be expected to generate various radical species. By applying EPR and spin trapping techniques, it would be possible to intercept and identify these intermediates, providing direct evidence for the radical-based decomposition mechanisms of this ozonide.

Mass Spectrometry for Product Identification and Mechanistic Inference in Complex Reaction Mixtures

Mass spectrometry (MS) is an indispensable analytical tool for the identification of reaction products and the elucidation of reaction mechanisms in complex chemical mixtures. nih.gov In the study of this compound, mass spectrometry provides crucial insights into its fragmentation pathways under electron impact and its decomposition products. cdnsciencepub.comscite.ai The analysis of the mass spectra of this and related ozonides allows for the confirmation of their molecular weight and the characterization of their structural features. cdnsciencepub.com

The mass spectra of ozonides are characterized by specific fragmentation patterns that are common to this class of compounds. cdnsciencepub.comscite.ai A general and major decomposition pathway observed for ozonides upon collisional activation in the mass spectrometer involves the homolytic cleavage of the peroxide bridge. nih.gov This initial fragmentation is followed by rearrangements that lead to the formation of characteristic product ions. nih.gov

For this compound (the ozonide of trans-β-methylstyrene), the mass spectrum would exhibit a molecular ion peak, confirming its molecular weight, followed by a series of fragment ions. The study of the ozonide of styrene (B11656), a closely related compound, showed characteristic ions that support the general stability of the ozonide under specific analytical conditions, allowing for its direct detection. cdnsciencepub.com The fragmentation of this compound would be expected to yield ions corresponding to the cleavage of the trioxolane ring. The analysis of these fragments is instrumental in piecing together the decomposition mechanism.

The table below details the expected key ions in the mass spectrum of this compound and their probable assignments, based on established fragmentation patterns of similar ozonides.

Table 1: Postulated Mass Spectrometric Fragments of this compound

| m/z (mass-to-charge ratio) | Ion Structure/Formula | Fragment Origin |

|---|---|---|

| 166 | [C9H10O3]+• | Molecular Ion |

| 122 | [C8H8O]+• | Loss of CO2 |

| 106 | [C7H6O]+• | Benzaldehyde (B42025) radical cation |

| 105 | [C7H5O]+ | Benzoyl cation |

| 77 | [C6H5]+ | Phenyl cation |

| 44 | [CO2]+• | Carbon dioxide radical cation |

| 43 | [C2H3O]+ | Acetyl cation |

Computational Chemistry and Theoretical Modeling of 3 Methyl 5 Phenyl 1,2,4 Trioxolane Systems

Quantum Chemical Studies on Molecular Geometry, Electronic Structure, and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a peroxide-containing molecule like 3-Methyl-5-phenyl-1,2,4-trioxolane, these methods can elucidate the nature of the weak O-O bond, predict reaction pathways, and explain its reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations can determine various ground-state properties, including optimized molecular geometry, bond lengths, bond angles, and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).

While specific DFT studies on this compound are not abundant in the literature, extensive research on analogous secondary ozonides (SOZs), such as the ozonide of styrene (B11656) (3-phenyl-1,2,4-trioxolane), provides a strong basis for understanding its properties. mdpi.comrsc.org For instance, DFT methods like B3LYP and M06-2X, often paired with basis sets like 6-31G(d) or larger, are employed to optimize the geometries of such ozonides. mdpi.comresearchgate.net These calculations help in understanding the puckering of the trioxolane ring and the preferred conformations of the methyl and phenyl substituents.

The energetics of the molecule, including its stability relative to isomers and decomposition products, can be calculated. For example, in a computational study of secondary ozonide reactions, various functionals including B3LYP, M06-2X, APFD, and ωB97XD were used to calculate the energies of reactants, transition states, and products. mdpi.com Such calculations are crucial for predicting the thermodynamic feasibility of different reaction pathways.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Ozonides and Related Compounds

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d), 6-311++G(3df,3pd) | Geometry optimization, reaction mechanisms of secondary ozonides. | mdpi.com |

| M06-2X | 6-31G(d), 6-31+G(d,p) | Ozonolysis of aromatic hydrocarbons, transition state analysis. | researchgate.net |

| APFD | 6-311++G(3df,3pd) | Dispersion-corrected calculations for reaction energies. | mdpi.com |

| ωB97XD | 6-311++G(3df,3pd) | Long-range corrected calculations, reaction energetics. | mdpi.com |

This table is generated based on methodologies applied to analogous secondary ozonides and related reaction systems.

The chemical transformations of this compound, particularly the cleavage of the peroxide bond, are central to its reactivity, for instance in its application as an antimalarial agent. nih.gov Computational methods are invaluable for mapping the potential energy surface (PES) of these transformations, identifying transition states (TS), and calculating the associated activation energies.

The decomposition of secondary ozonides is a key area of investigation. Theoretical studies on simple ozonides, which serve as a model for more complex structures, have detailed the pathways for their dissociation. mdpi.com The initial step in the ozonolysis of an alkene like propenylbenzene (which would form this compound) is the formation of a primary ozonide (POZ), which then rearranges to the more stable secondary ozonide (SOZ). msu.edu

Computational studies on the ozonolysis of phenanthrene (B1679779) and styrene have used DFT to locate the transition states for both the formation of the primary ozonide and its subsequent dissociation into a Criegee intermediate and a carbonyl compound. rsc.orgresearchgate.net For example, the activation energy for the dissociation of the primary ozonide of phenanthrene was calculated to be 76 kJ mol⁻¹ using the B3LYP/6-31+G(d,p) method with a polarizable continuum model (PCM) for solvation. researchgate.net Similar calculations for this compound would reveal the energy barriers for its decomposition, which is believed to be initiated by the reductive cleavage of the peroxide bond by ferrous iron in biological systems. nih.gov

Table 2: Calculated Activation Energies for Key Steps in Ozonide Chemistry from Analogous Systems

| Reaction Step | System | Method | Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| POZ Formation | Phenanthrene Ozonolysis | B3LYP/6-31+G(d,p) (PCM) | 13 | researchgate.net |

| POZ Dissociation | Phenanthrene Ozonolysis | B3LYP/6-31+G(d,p) (PCM) | 76 | researchgate.net |

| SOZ + H₂O (TS1D) | Ethene Ozonide + H₂O | G3MP2 | 163 | mdpi.com |

This table presents data from computational studies on related ozonide systems to illustrate the types of energetic parameters that can be determined.

Molecular Dynamics (MD) Simulations of Trioxolane Interactions and Conformational Dynamics

While quantum mechanics is essential for understanding chemical reactions, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide crucial insights into its behavior in different environments.

Post-transition-state direct dynamics simulations, for example, have been used to study the ozonolysis of catechol, tracking the trajectories of the system after it passes the transition state to form a peroxyacid, which then fragments into various products. acs.org This type of simulation could be applied to the iron-catalyzed decomposition of this compound to understand the dynamics of the resulting carbon-centered radicals, which are thought to be responsible for its antimalarial activity. nih.gov

The environment in which a molecule exists can significantly influence its structure, stability, and reactivity. MD simulations are particularly well-suited to study these solvation effects. For a molecule like this compound, understanding its behavior in both aqueous (biological) and organic (synthetic) environments is important.

Computational studies on the reactions of simple secondary ozonides with water have shown that solvent has a significant impact. mdpi.comresearchgate.net The use of implicit solvation models, like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), in DFT calculations has shown that the presence of water can lower activation barriers for dissociation reactions. mdpi.comnih.gov For instance, the reaction of a secondary ozonide with a water dimer acting as a mediator was found to have a significantly lower barrier height (135 kJ mol⁻¹ at the G3MP2 level) compared to the reaction with a single water molecule. mdpi.comresearchgate.net

Explicit MD simulations, where individual solvent molecules are included, could provide a more detailed picture of the specific hydrogen bonding interactions between the ether and peroxide oxygens of the trioxolane ring and surrounding water molecules. These interactions can stabilize certain conformations and influence the accessibility of the peroxide bond to reactants like ferrous iron. Studies on ozone-water clusters, while a simpler system, highlight the importance of hydrogen bonding in these interactions. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) and Predictive Modeling in Trioxolane Research

Quantitative Structure-Reactivity Relationship (QSRR) and related Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. These predictive models are particularly valuable in drug discovery for optimizing lead compounds and predicting the properties of new, unsynthesized molecules.

For the class of trioxolane antimalarials, QSAR studies have been instrumental. Although a specific QSRR model for this compound is not detailed in the literature, models for broader classes of 1,2,4-trioxanes and trioxolanes (ozonides) have been developed. nih.govnih.gov These models typically use a set of calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to build a mathematical equation that predicts activity.

For example, a pharmacophore model for substituted 1,2,4-trioxanes identified key structural features essential for antimalarial activity, such as hydrophobic regions and hydrogen bond acceptors. nih.gov Such models can be used to predict the antimalarial potential of new trioxolane derivatives, including variations of the this compound scaffold. Similarly, QSRR models have been developed to predict the reaction rate constants of organic compounds with ozone in aqueous solutions, using quantum chemical descriptors like molecular orbital energies. acs.orgethz.ch These approaches could be adapted to predict the reactivity of this compound towards bioreductive activation.

Table 3: Examples of Descriptors Used in QSAR/QSRR Models for Peroxide Compounds

| Descriptor Type | Specific Descriptor Example | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Dipole Moment | Describes susceptibility to nucleophilic/electrophilic attack, polarity. |

| Steric | Molecular Volume, Surface Area | Relates to accessibility of the pharmacophore to its target. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and transport to the site of action. |

This table lists common descriptors used in predictive models for compounds similar to this compound.

Applications of Partial Least Squares (PLS) Methodologies for Correlating Structural Features with Chemical Reactivity

Partial Least Squares (PLS) is a powerful statistical method frequently employed in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. grafiati.com It is particularly useful for analyzing data with more variables than observations and when there is multicollinearity among the independent variables. researchgate.netnih.gov In the context of this compound, PLS can be used to build a predictive model that correlates its structural descriptors (independent variables) with its observed chemical reactivity (dependent variable), such as the rate of peroxide bond cleavage or its biological activity.

Detailed research findings from studies on analogous 1,2,4-trioxane (B1259687) antimalarials have demonstrated the utility of PLS in conjunction with methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These studies typically involve the following steps:

Molecular Modeling and Alignment: A set of analogous compounds, including this compound, would be built and their three-dimensional structures optimized using quantum mechanical methods. These structures are then aligned based on a common scaffold.

Descriptor Calculation: For each molecule, a variety of structural descriptors are calculated. These can include steric, electrostatic, hydrophobic, and quantum-chemical parameters.

PLS Model Generation: The PLS algorithm is then used to derive a linear relationship between the matrix of descriptors and the vector of reactivity data. The model identifies a new set of latent variables (principal components) that are linear combinations of the original descriptors and capture the most significant variations in the data that are relevant for predicting reactivity.

Model Validation: The predictive power of the PLS model is rigorously assessed using techniques like cross-validation (e.g., leave-one-out) and by predicting the reactivity of a test set of molecules not used in the model generation.

For this compound, a hypothetical PLS model could be developed to predict its reactivity based on descriptors such as molecular volume, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). An illustrative data table for such a study is presented below.

Table 1: Illustrative Data for a PLS-based QSAR Study of 1,2,4-Trioxolane (B1211807) Derivatives

| Compound | Experimental Reactivity (log(1/k)) | Molecular Volume (ų) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Reactivity (log(1/k)) |

| This compound | 2.5 | 165.2 | 2.1 | -9.8 | 1.5 | 2.45 |

| Derivative A | 2.1 | 150.8 | 1.8 | -9.5 | 1.8 | 2.12 |

| Derivative B | 2.9 | 175.4 | 2.5 | -10.1 | 1.2 | 2.88 |

| Derivative C | 1.8 | 145.1 | 1.5 | -9.2 | 2.0 | 1.85 |

This table is for illustrative purposes only. The values are hypothetical and intended to demonstrate the application of the PLS method.

The resulting PLS model would provide a mathematical equation that quantifies the relationship between the structural features and reactivity, offering a deeper understanding of the factors governing the chemical behavior of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Analysis of Interaction Sites and Electronic Distribution

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. chemrxiv.orgresearchgate.net It is calculated from the electron density and provides a visual representation of the charge distribution around a molecule. scirp.orgscienceopen.com The MEP map is color-coded to indicate regions of different electrostatic potential. Typically, electron-rich areas with a negative potential, which are susceptible to electrophilic attack, are colored red. Conversely, electron-deficient regions with a positive potential, prone to nucleophilic attack, are colored blue. researchgate.net

For this compound, MEP analysis can reveal crucial information about its reactivity:

Identification of Reactive Sites: The MEP map would highlight the most likely sites for chemical reactions. The peroxide bond (O-O) is expected to be an area of significant interest, as its cleavage is central to the reactivity of ozonides. researchgate.net The oxygen atoms of the peroxide bridge are anticipated to have a negative electrostatic potential, making them susceptible to interaction with electrophiles or reducing agents like ferrous ions, a key step in the proposed mechanism of action for some antimalarial peroxides. nih.gov

Analysis of Intermolecular Interactions: The MEP provides insights into how the molecule will interact with other species, such as solvents, catalysts, or biological receptors. Regions of negative potential can act as hydrogen bond acceptors, while positive regions can act as hydrogen bond donors. nih.gov

Studies on artemisinin (B1665778) and other antimalarial peroxides have shown that a continuous strip of negative potential around the molecule is often associated with higher activity. scirp.orgresearchgate.net A similar analysis for this compound would involve optimizing its geometry using a suitable level of theory (e.g., Density Functional Theory) and then calculating the MEP on the resulting electron density surface.

Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound

| Atomic Site | Atom Type | MEP Value (kcal/mol) | Predicted Reactivity |

| Peroxide Oxygen (O1) | Oxygen | -25.5 | Susceptible to electrophilic attack/reduction |

| Peroxide Oxygen (O2) | Oxygen | -24.8 | Susceptible to electrophilic attack/reduction |

| Ether Oxygen (O4) | Oxygen | -18.2 | Potential hydrogen bond acceptor |

| Phenyl Ring (center) | Carbon (aromatic) | -10.5 | π-stacking interactions |

| Methyl Group Hydrogen | Hydrogen | +15.8 | Weakly positive potential |

| Phenyl Ring Hydrogen | Hydrogen | +20.1 | Positive potential, potential for weak interactions |

This table is for illustrative purposes only. The MEP values are hypothetical and intended to demonstrate the insights gained from MEP analysis.

The MEP map of this compound would likely show the most negative potential localized on the oxygen atoms of the peroxide bridge, confirming them as the primary sites for reductive activation. The phenyl group would exhibit a region of negative potential above and below the plane of the ring, characteristic of aromatic systems, while the hydrogen atoms would show positive potential. This detailed electronic information is critical for understanding its chemical behavior and for designing new derivatives with enhanced reactivity or selectivity.

Advanced Research Perspectives and Future Directions in 3 Methyl 5 Phenyl 1,2,4 Trioxolane Chemistry

Development of Novel Catalytic Systems for Highly Stereoselective Trioxolane Synthesis

The precise spatial arrangement of substituents on the 1,2,4-trioxolane (B1211807) ring is critical for its biological activity. Consequently, the development of catalytic systems capable of controlling stereochemistry during synthesis is a primary focus of modern research.

Future research is directed towards expanding the toolkit of catalysts beyond traditional Lewis acids. Inspired by developments in other areas of stereoselective synthesis, efforts may focus on:

Chiral Brønsted Acids: These have shown great promise in controlling the stereochemistry of various reactions and could be adapted for trioxolane synthesis.

Organocatalysis: The use of small organic molecules as catalysts is a burgeoning field, offering mild reaction conditions and unique selectivity profiles that could be advantageous for sensitive peroxide structures. researchgate.net

Transition Metal Complexes: While some metals can problematically decompose peroxides, carefully designed complexes, perhaps inspired by the iron catalysts used for C-X bond activation, could offer novel reactivity and selectivity. nih.govresearchgate.net The goal is to develop systems that can predictably favor the formation of a single desired stereoisomer of 3-methyl-5-phenyl-1,2,4-trioxolane and its derivatives.

| Catalyst System | Precursors | Key Advantage | Reported Yields | Ref |

| SnCl₄ | 1,5-Diketones, H₂O₂ | Ozone-free synthesis, solvent-tunable isomer ratios | 50-84% | mdpi.com |

| Raney-nickel | Oximes | Used in stereoselective synthesis of related aminoalcohols | N/A for trioxolanes | nih.gov |

| Palladium | Hydroxyl-azides | Used in stereoselective synthesis of related aminoalcohols | N/A for trioxolanes | nih.gov |

In-depth Probing of Complex Radical Cascade Mechanisms and Their Stereochemical Control

The therapeutic effect of many peroxide-based drugs, including artemisinin (B1665778) and its synthetic trioxolane analogs, is predicated on the reductive cleavage of the endoperoxide bond by intracellular iron(II). This event initiates a cascade of radical reactions, ultimately leading to the alkylation of crucial biomolecules and parasite death. nih.govresearchgate.net A deep understanding of these radical cascades is paramount for designing more effective and selective drugs.

Quantum chemical calculations have provided critical insights, revealing that the decomposition of a 1,2,4-trioxolane can proceed through a spin intersystem crossing and O-O bond cleavage to generate a triplet biradical. nih.gov The subsequent fate of this and other radical intermediates determines the ultimate biological outcome. Research suggests that antimalarial activity is not merely dependent on the initial peroxide bond cleavage but also on the efficiency with which the resulting reactive intermediates alkylate heme or other targets. nih.gov

Future work in this area will likely involve:

Advanced Spectroscopic Techniques: Using techniques like time-resolved electron paramagnetic resonance (EPR) to directly observe and characterize the transient radical species involved in the cascade.

Computational Modeling: Employing high-level quantum mechanics to map the potential energy surfaces of the entire radical cascade, identifying key intermediates and transition states that govern stereochemical outcomes.

Radical Trapping Experiments: Designing sophisticated experiments with specific spin traps, such as perchlorotriphenylmethyl (trityl) radicals, to intercept and identify reactive intermediates, providing empirical evidence to support computational models. nih.gov

Elucidating the Precise Role of Solvent and Microenvironmental Effects on Peroxide Reactivity and Stability

The reactivity and stability of a sensitive molecule like this compound are profoundly influenced by its immediate surroundings. The choice of solvent during synthesis and the complex microenvironment within a biological system can dramatically alter reaction pathways and peroxide bond lability.

Studies have shown that even single solvent molecules can influence the dynamics and mechanisms of chemical reactions. nih.gov In the synthesis of bridged trioxolanes, changing the solvent has been shown to affect the ratio of the resulting isomers. mdpi.com In a biological context, the microenvironment is even more complex. For example, the tumor microenvironment is characterized by features like mild acidity and elevated levels of hydrogen peroxide, which can be exploited to trigger the decomposition of targeted peroxide-based therapeutics. nih.gov Similarly, the redox state and localized H₂O₂ concentrations within a cell provide a unique environment that dictates how a peroxide sensor or drug will behave. nih.gov The stability of the trioxolane ring itself is a subject of intense study, with computational chemistry revealing the crucial energetic factors governing its decomposition. nih.gov

Future research will focus on:

Microsolvation Studies: Investigating the effect of the first few solvent shells on trioxolane stability and reactivity using a combination of spectroscopic and computational methods.

Biomimetic Systems: Creating artificial environments (e.g., micelles, liposomes, polymer matrices) that mimic the cellular interior to study peroxide behavior in a more controlled yet biologically relevant setting. acs.org

Multi-scale Modeling: Combining quantum mechanical calculations of the peroxide with molecular dynamics simulations of the surrounding environment to build a comprehensive picture of how bulk properties emerge from molecular-level interactions.

| Factor | Influence on Trioxolane Chemistry | Research Finding | Ref |

| Solvent | Affects isomer ratios during synthesis; influences reaction dynamics. | SnCl₄-catalyzed synthesis shows solvent-dependent product ratios. Single solvent molecules can alter reaction mechanisms. | mdpi.comnih.gov |

| Cellular Microenvironment | Dictates peroxide reactivity and drug efficacy through localized signals (e.g., H₂O₂, pH). | Cell-specific signals and H₂O₂ levels provide for highly specific effects on gene regulation, a model for peroxide drug action. | nih.gov |

| Tumor Microenvironment | Unique characteristics (acidity, high H₂O₂) can be exploited for targeted drug activation. | Manganese dioxide nanoconstructs can decompose endogenous H₂O₂ to enhance therapies, a principle applicable to peroxides. | nih.gov |

Rational Design Principles for Modulating Peroxide Bond Lability and Targeted Reactivity Profiles

The ultimate goal of fundamental research into trioxolanes is to enable the rational design of new molecules with tailored properties. This involves modulating the lability of the peroxide bond—making it stable enough for storage and delivery but reactive enough to be triggered by a specific stimulus, such as the high intraparasitic concentration of iron(II).

The concept of rational design is well-established in catalysis and materials science. nih.govnih.gov For instance, the reactivity of iron catalysts can be finely tuned by modulating the electronic and structural effects of their ligands, significantly lowering activation barriers for desired reactions. researchgate.net Similarly, the design of artificial enzymes has shown that introducing specific amino acid residues can dramatically enhance catalytic activity for a desired transformation. rsc.org

Applying these principles to this compound, future design strategies will focus on:

Electronic Tuning: Introducing electron-withdrawing or electron-donating groups at the phenyl or methyl positions to alter the electron density around the peroxide bond, thereby making it more or less susceptible to cleavage.

Steric Control: Modifying the size and shape of the substituents to control how the molecule interacts with its biological target (e.g., the heme active site) and to influence the stability of the resulting radical intermediates.

Bio-orthogonal Triggers: Designing trioxolanes that are activated not by ubiquitous iron, but by more specific cellular markers or even external stimuli like light, leading to highly targeted therapies. Studies comparing homologous peroxide heterocycles (trioxolanes, trioxanes, trioxepanes) have already shown that reactivity towards iron is a necessary but not sufficient property for activity; the ability of the subsequent radicals to alkylate targets is also crucial. nih.gov

Integration of Advanced Machine Learning and Artificial Intelligence Methodologies in Predicting Trioxolane Reactivity and Devising Novel Synthetic Pathways

The complexity of chemical synthesis and reactivity presents a significant challenge that is increasingly being met with the power of machine learning (ML) and artificial intelligence (AI). These computational tools can analyze vast datasets of chemical reactions to uncover hidden patterns, predict outcomes, and propose novel solutions. researchgate.net

For trioxolane chemistry, AI and ML offer transformative potential:

Predicting Reactivity and Properties: ML models can be trained on existing data to predict the reactivity, stability, and potential toxicity of novel trioxolane structures, accelerating the discovery of promising drug candidates. rsc.orgnih.gov Neural networks are now capable of predicting suitable reaction conditions (catalyst, solvent, temperature) for a given organic transformation with remarkable accuracy. nih.govchemintelligence.com

Devising Novel Synthetic Pathways: Retrosynthesis prediction tools, powered by AI, can propose new and efficient ways to synthesize complex molecules like this compound. cas.org The success of these models is highly dependent on the quality and diversity of the underlying reaction data used for training. cas.org

Accelerating Mechanistic Studies: ML can help analyze complex datasets from computational chemistry and experimental studies to identify the key factors controlling reaction mechanisms and stereoselectivity.

The integration of these "in silico" methods represents a paradigm shift. It allows researchers to explore a much wider chemical space and prioritize the most promising synthetic targets for laboratory investigation, saving significant time and resources.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for 3-methyl-5-phenyl-1,2,4-trioxolane, and how can reaction efficiency be validated?

- Methodological Answer : Employ multi-step synthesis routes, such as cycloaddition reactions or oxidation of precursor trioxanes, with rigorous monitoring via thin-layer chromatography (TLC) or HPLC to track intermediate formation . Validate purity using melting point analysis (e.g., compare observed mp with literature values) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) . For efficiency, optimize reaction parameters (temperature, solvent polarity) using Design of Experiments (DOE) principles .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Use 2D NMR (HSQC, HMBC) to confirm regiochemistry and distinguish between possible isomers .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of crystal structure and stereochemistry, if suitable crystals are obtained .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors (e.g., heat, humidity, UV light) and monitor degradation via HPLC-UV or GC-MS. Compare results with baseline stability data collected under inert atmospheres (e.g., argon) and low-temperature storage .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the reactivity of this compound in radical-mediated reactions?

- Methodological Answer : Use electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates during ozonolysis or photolytic cleavage. Pair with computational methods (DFT calculations) to model transition states and activation energies . Kinetic isotope effects (KIE) studies can further clarify bond-breaking steps .

Q. How can contradictory data on the compound’s bioactivity be resolved in pharmacological studies?

- Methodological Answer : Replicate experiments across independent labs using standardized protocols (e.g., identical cell lines, assay conditions). Apply statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables (e.g., solvent residues, impurities). Cross-validate with orthogonal assays (e.g., in vitro enzyme inhibition vs. cell viability tests) .

Q. What strategies are effective for optimizing the enantioselective synthesis of this compound derivatives?

- Methodological Answer : Screen chiral catalysts (e.g., organocatalysts, transition-metal complexes) in asymmetric cycloaddition reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) to enhance selectivity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock, Schrödinger Suite) to simulate binding affinities with target proteins. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Q. What experimental designs mitigate risks when studying the compound’s photochemical decomposition pathways?

- Methodological Answer : Use controlled light sources (e.g., monochromatic LEDs) to isolate specific wavelengths. Monitor reaction progress with time-resolved spectroscopy (UV-Vis, fluorescence) and quantify photoproducts via LC-MS. Include dark controls to distinguish thermal vs. photolytic degradation .

Methodological Best Practices

- Safety Protocols : Adhere to laboratory safety guidelines for handling peroxides (e.g., trioxolanes), including blast shields, minimal quantities, and inert atmospheres during synthesis .

- Data Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) to enable replication .

- Interdisciplinary Collaboration : Integrate organic synthesis, computational chemistry, and bioassay data to build a comprehensive profile of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.